Physicochemical Profiling and Synthetic Utility of 5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine
Physicochemical Profiling and Synthetic Utility of 5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine
Executive Summary
In the landscape of modern medicinal chemistry and drug discovery, highly functionalized heterocyclic building blocks are paramount for navigating complex structure-activity relationships (SAR). 5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine (CAS: 1299607-50-3) is a sophisticated pyridine derivative engineered to provide a unique balance of steric shielding, lipophilicity, and orthogonal reactivity [1]. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, structural causality, and standardized protocols for its integration into advanced synthetic workflows.
Structural Analysis & Molecular Descriptors
The molecule is characterized by a central electron-deficient pyridine core, heavily modified by three distinct functional groups. Each substituent is strategically positioned to dictate both the molecule's physical behavior and its pharmacological trajectory.
Table 1: Key Molecular Identifiers
| Property | Value |
| Chemical Name | 5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine |
| CAS Registry Number | 1299607-50-3 |
| MDL Number | MFCD18803518 |
| Molecular Formula | C₁₂H₁₈BrNO₃ |
| Molecular Weight | 304.18 g/mol |
| SMILES | COc1cc(Br)cnc1OCCOC(C)(C)C |
| InChIKey | MPSRRQWBBJHLDR-UHFFFAOYSA-N |
Structural Causality
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C5-Bromo Handle: Acts as the primary site for palladium-catalyzed cross-coupling. Its position ensures that subsequent aryl or alkyl additions project into specific vector spaces, crucial for target binding.
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C3-Methoxy Group: An electron-donating group (EDG) that enriches the pyridine ring, modulating its pKa. It also serves as a rigid hydrogen-bond acceptor [3].
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C2-(2-(tert-butoxy)ethoxy) Chain: This is the most distinctive feature. The ethoxy linker provides flexibility and additional hydrogen-bond acceptors, improving aqueous solubility (PEG-like effect). However, the terminal tert-butyl group acts as a steric shield, preventing rapid metabolic oxidation (e.g., by CYP450 enzymes) that typically degrades primary alcohols or unhindered ethers [2].
Structural-functional relationship of the pyridine building block.
Physicochemical Properties
Understanding the physicochemical profile is critical for predicting how this building block will behave during purification, formulation, and biological screening.
Table 2: Physicochemical Data
| Parameter | Value / Prediction | Causality & Impact |
| Physical State | Solid | Facilitates easy weighing, handling, and long-term benchtop stability[1]. |
| Topological Polar Surface Area (TPSA) | ~40.6 Ų | Derived from one pyridine nitrogen and three ether oxygens. Well within the Lipinski Rule of 5 (<140 Ų), predicting excellent oral bioavailability and potential blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors (HBD) | 0 | Enhances lipophilicity and passive membrane permeability. |
| Hydrogen Bond Acceptors (HBA) | 4 | Allows for multiple specific interactions within a protein binding pocket (e.g., kinase hinge regions). |
| LogP (Predicted) | 2.8 - 3.2 | The lipophilic tert-butyl and bromo groups are perfectly counterbalanced by the polar ether oxygens, resulting in an optimal partition coefficient for drug-like leads. |
Synthetic Utility & Reactivity Profile
As a halogenated heterocycle, 5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine is predominantly utilized in transition-metal-catalyzed cross-coupling reactions. The electron-rich nature of the pyridine ring (due to the C2 and C3 alkoxy groups) makes the oxidative addition of palladium to the C-Br bond slightly slower compared to electron-deficient pyridines. Therefore, the choice of a highly active, sterically demanding ligand (such as dppf or XPhos) is critical to drive the reaction to completion.
Standardized Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The following methodology is a self-validating system designed to maximize yield while preventing catalyst deactivation and protodeboronation side reactions.
Reagents & Materials:
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5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine (1.0 equiv)
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Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
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Pd(dppf)Cl₂ (0.05 equiv)
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Potassium carbonate (K₂CO₃, 2.0 equiv)
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Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
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Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the pyridine building block, arylboronic acid, and K₂CO₃.
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Causality: K₂CO₃ is chosen as a mild inorganic base that effectively facilitates the transmetalation step without hydrolyzing the sensitive ether linkages.
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Solvent Addition: Add the 1,4-Dioxane/H₂O mixture.
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Causality: Dioxane solubilizes the organic substrates, while water is strictly required to dissolve the base and activate the boronic acid via formation of a reactive boronate complex.
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Degassing (Critical Step): Sparge the heterogeneous mixture with Argon gas for 15 minutes.
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Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, prematurely terminating the catalytic cycle.
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Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive flow of Argon, then seal the tube.
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Causality: The bidentate dppf ligand enforces a specific geometry that accelerates the final reductive elimination step, overcoming the electron-rich nature of the pyridine core.
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Execution & Monitoring: Heat the reaction to 90 °C in an oil bath for 4–8 hours. Monitor conversion via LC-MS. The reaction is deemed complete when the mass of the starting material (m/z ~304/306) is fully consumed.
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Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the crude residue via flash column chromatography using a gradient of Hexanes/EtOAc.
Standardized Suzuki-Miyaura cross-coupling workflow.
Storage, Handling, and Stability
To maintain the integrity of 5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine:
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Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area (typically 2–8 °C for long-term storage). Protect from prolonged exposure to light, which can induce slow radical debromination.
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Chemical Stability: The tert-butyl ether is generally stable under basic and mild acidic conditions but can be cleaved under strongly acidic environments (e.g., concentrated TFA or HCl) to yield the corresponding primary alcohol. This orthogonal deprotection strategy can be intentionally leveraged post-coupling to generate a free hydroxyl handle.
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Safety: Handle under standard laboratory safety protocols (GHS07). It is classified as a potential skin and eye irritant [1].
References
- MilliporeSigma. "5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine - Product Information." Sigma-Aldrich.
- BLDpharm. "1299607-50-3 | 5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine." BLDpharm Catalog.
- National Center for Biotechnology Information. "5-Bromo-2-methoxypyridine | CID 2734895." PubChem Database. (Utilized for baseline physicochemical modeling of the core scaffold).
